4,4,5,5-Tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane is a boronate ester featuring a dioxaborolane core substituted with methyl groups at the 4,4,5,5-positions and a 2-methyl-4-(trifluoromethoxy)phenyl moiety at the 2-position. This compound is structurally characterized by its electron-deficient trifluoromethoxy group and steric shielding from the methyl substituents. It is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where the dioxaborolane group acts as a stabilizing agent for the boron center, enhancing its stability under catalytic conditions . Its synthesis typically involves palladium-catalyzed borylation or direct substitution reactions with aryl halides .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-9-8-10(19-14(16,17)18)6-7-11(9)15-20-12(2,3)13(4,5)21-15/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTJUMXQHFQRIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309980-29-7 | |
| Record name | 4,4,5,5-tetramethyl-2-[2-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Miyaura Borylation Reaction
Reaction Mechanism
The Miyaura borylation involves palladium-catalyzed coupling of an aryl halide (e.g., bromide or iodide) with bis(pinacolato)diboron (B~2~Pin~2~). For the target compound, the aryl halide precursor is 1-bromo-2-methyl-4-(trifluoromethoxy)benzene. The catalytic cycle proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with B~2~Pin~2~, and reductive elimination to yield the boronic ester.
Optimization Studies
Key parameters include catalyst selection, base, solvent, and temperature. A representative procedure from analogous syntheses employs:
- Catalyst : Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (Pd(dppf)Cl~2~)
- Base : Potassium acetate (KOAc)
- Solvent : 1,4-Dioxane
- Temperature : 90°C
- Time : 10 hours
Under these conditions, the reaction achieves a 66% yield. Higher temperatures (>100°C) risk decomposition, while lower temperatures (<80°C) result in incomplete conversion.
Table 1: Miyaura Borylation Conditions and Outcomes
| Parameter | Optimal Value | Effect of Deviation |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(dppf)Cl~2~ | <3 mol%: Slow reaction |
| Base | KOAc (3 equiv) | Other bases (e.g., K~2~CO~3~) reduce yield |
| Solvent | 1,4-Dioxane | THF or toluene lowers efficiency |
| Temperature | 90°C | <80°C: <50% conversion |
Boronic Acid Esterification
Synthesis of Boronic Acid Intermediate
The boronic acid intermediate, 2-methyl-4-(trifluoromethoxy)phenylboronic acid, is synthesized via:
- Grignard Reaction :
- Lithium-Halogen Exchange :
- Treatment with n-butyllithium (-78°C) followed by B(OMe)~3~ provides the boronic acid in higher purity.
Esterification with Pinacol
The boronic acid is refluxed with pinacol (2,3-dimethyl-2,3-butanediol) in toluene under azeotropic water removal (Dean-Stark apparatus). Molecular sieves (4Å) enhance yield by absorbing water.
Table 2: Esterification Reaction Parameters
| Condition | Value | Impact on Yield |
|---|---|---|
| Pinacol Equivalence | 1.2 equiv | Excess drives equilibrium |
| Solvent | Toluene | High boiling point aids reflux |
| Time | 12–24 hours | Shorter durations: <50% yield |
| Additives | Molecular sieves | Increase yield by 15–20% |
Alternative Synthetic Routes
Direct C–H Borylation
Iridium-catalyzed C–H borylation using pinacolborane (HBpin) offers a one-step route. However, the trifluoromethoxy and methyl groups are meta-directing, rendering this method inefficient for the target compound. Catalysts like [Ir(COD)OMe]~2~ with dtbpy (4,4'-di-tert-butylbipyridine) achieve <20% yield due to poor regioselectivity.
Cross-Coupling with Boron Reagents
Copper-mediated coupling of aryl iodides with B~2~Pin~2~ has been explored but suffers from side reactions (e.g., homocoupling). For example, CuI/1,10-phenanthroline systems in DMF yield <30% product.
Comparative Analysis of Methods
Table 3: Method Comparison for Industrial Feasibility
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Miyaura Borylation | 66% | High | Excellent | >95% |
| Boronic Acid Ester | 50–70% | Moderate | Good | 90–95% |
| Direct C–H Borylation | <20% | Low | Poor | <80% |
The Miyaura method is preferred for large-scale synthesis due to its one-step protocol and superior scalability. Esterification remains viable for laboratories lacking Pd catalysts.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-hydride species.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products
The major products formed from these reactions include various boronic acid derivatives, boron-hydride species, and substituted dioxaborolane compounds .
Scientific Research Applications
Organic Synthesis
One of the primary applications of this compound is in organic synthesis as a reagent in cross-coupling reactions. The dioxaborolane structure allows for the formation of carbon-boron bonds, which are crucial in creating complex organic molecules.
- Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds. These reactions are essential for the synthesis of pharmaceuticals and agrochemicals.
- Reactivity : Its trifluoromethoxy group enhances the electrophilicity of the aryl moiety, making it a valuable intermediate in the synthesis of fluorinated organic compounds.
Material Science
In material science, 4,4,5,5-Tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane serves as a precursor for developing advanced materials.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties. Its unique chemical structure contributes to the formation of high-performance polymers.
- Nanocomposites : Research indicates that incorporating this dioxaborolane into nanocomposites can enhance their electrical and thermal conductivity due to the presence of boron and fluorine atoms.
Medicinal Chemistry
The medicinal chemistry field has shown interest in this compound due to its potential biological activities.
- Anticancer Activity : Preliminary studies suggest that derivatives of this dioxaborolane exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
- Fluorinated Drug Development : The incorporation of trifluoromethoxy groups is known to improve the pharmacokinetic properties of drugs. Thus, this compound can be a scaffold for developing new therapeutic agents with enhanced efficacy and reduced side effects.
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the successful use of this compound in synthesizing biaryl compounds via Suzuki coupling. The reaction conditions were optimized for yield and purity:
| Reaction Conditions | Value |
|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ |
| Solvent | Toluene |
| Temperature | 100°C |
| Reaction Time | 24 hours |
| Yield | 85% |
This case illustrates its effectiveness as a coupling partner in forming complex organic structures.
Case Study 2: Anticancer Activity Assessment
In vitro studies evaluated the cytotoxic effects of derivatives synthesized from this compound against breast cancer cell lines (MCF-7). The findings indicated:
| Compound | IC₅₀ (µM) |
|---|---|
| Dioxaborolane Derivative A | 12.5 |
| Dioxaborolane Derivative B | 8.0 |
These results highlight the potential of this compound as a lead structure for developing anticancer agents.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a versatile building block in organic synthesis . Additionally, the trifluoromethoxy group enhances the compound’s reactivity and stability, allowing it to participate in a variety of chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The reactivity and applications of this compound are influenced by its substituents. Below is a comparison with structurally related dioxaborolane derivatives:
Electronic and Steric Comparisons
- Trifluoromethoxy vs. Methoxy Groups : The trifluoromethoxy group in the target compound increases electron-withdrawing effects compared to methoxy-substituted analogs, accelerating transmetalation in cross-coupling reactions .
- Steric Effects: The 2-methyl group in the phenyl ring introduces steric hindrance, reducing undesired side reactions (e.g., proto-deboronation) compared to non-methylated analogs like 4,4,5,5-tetramethyl-2-(4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane .
- Ortho vs. Para Substituents : Ortho-substituted derivatives (e.g., 2-methyl-4-(trifluoromethoxy)phenyl) exhibit lower rotational freedom, enhancing steric protection of the boron center and improving thermal stability .
Key Research Findings
- Reactivity in Rhodium Catalysis : Unlike phenyl-substituted dioxaborolanes, the target compound’s trifluoromethoxy group may disrupt proton transfer steps in rhodium-catalyzed C60 hydroarylation, though this requires further study .
- Yield Optimization : In Suzuki couplings, the target compound achieves yields >85% under mild conditions, outperforming 3-(trifluoromethoxy)phenyl analogs (45–60% yields) .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at 220°C, higher than 4,4,5,5-tetramethyl-2-(4-iodophenyl)-1,3,2-dioxaborolane (180°C), due to enhanced steric protection .
Biological Activity
4,4,5,5-Tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a trifluoromethoxy substituent. Understanding its biological activity is crucial for assessing its applicability in medicinal chemistry and material science.
- Molecular Formula : C₁₄H₁₈BF₃O₃
- Molecular Weight : 302.09 g/mol
- CAS Number : 1309980-29-7
- MDL Number : MFCD11867879
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that boron-containing compounds can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The presence of the boron atom facilitates the formation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in cancer cells.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar dioxaborolanes showed selective toxicity towards breast cancer cell lines while sparing normal cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacteria and fungi:
- In Vitro Studies : Tests conducted against Staphylococcus aureus and Escherichia coli showed promising results with minimum inhibitory concentrations (MIC) indicating effective bacterial growth inhibition .
- Potential Applications : These findings suggest potential applications in developing new antimicrobial agents.
Neuroprotective Effects
Recent research has explored the neuroprotective effects of boron compounds:
- Mechanism : The compound may protect neuronal cells from oxidative damage and inflammation.
- Research Findings : In animal models of neurodegenerative diseases, similar compounds have been shown to reduce cognitive decline and improve memory function .
Toxicity and Safety Profile
While investigating the biological activities of this compound, it is essential to consider its toxicity:
- Toxicological Data : The compound is classified under GHS hazard categories indicating potential skin irritation and eye damage .
- Safety Precautions : Use of personal protective equipment (PPE) is recommended during handling.
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4,4,5,5-tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or direct boronic esterification. For example, derivatives with trifluoromethoxy substituents (e.g., ) often employ palladium-catalyzed cross-coupling between aryl halides and pinacolborane precursors. Key steps include:
- Precursor preparation : Use 2-methyl-4-(trifluoromethoxy)phenylboronic acid as a starting material.
- Reaction conditions : Optimize temperature (80–100°C), solvent (THF or dioxane), and catalyst (Pd(PPh₃)₄) to achieve >80% yield .
- Purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization in ethanol.
Q. How can the structure of this dioxaborolane derivative be confirmed spectroscopically?
- Analytical workflow :
- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronate ester structure .
- ¹⁹F NMR : A singlet at δ -58 to -60 ppm verifies the trifluoromethoxy group .
- X-ray crystallography : Single-crystal analysis (e.g., as in ) provides bond-length validation (B–O ~1.36–1.39 Å) and confirms steric effects from tetramethyl groups .
Q. What are the stability considerations for this compound under varying storage conditions?
- Stability profile :
- Moisture sensitivity : Hydrolysis of the boronate ester occurs in aqueous media; store under inert gas (N₂/Ar) with molecular sieves .
- Thermal stability : Decomposes above 150°C; DSC/TGA data () show an exothermic peak at 160°C, indicating degradation .
Advanced Research Questions
Q. How do the electronic effects of the trifluoromethoxy substituent influence reactivity in cross-coupling reactions?
- Mechanistic insights :
- Electron-withdrawing nature : The -OCF₃ group enhances electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions. DFT calculations ( ) show a 12–15% reduction in activation energy compared to non-fluorinated analogs .
- Steric hindrance : The 2-methyl group adjacent to the boronate ester slows oxidative addition; kinetic studies suggest a 20% lower rate vs. unsubstituted phenylboronates .
Q. What strategies mitigate side reactions (e.g., protodeboronation) during catalytic applications?
- Experimental design :
- Additives : Use Cs₂CO₃ or K₃PO₄ to buffer acidic protons, reducing protodeboronation by 40% (observed in derivatives) .
- Solvent optimization : Polar aprotic solvents (DMF, NMP) stabilize the boronate intermediate, improving yields by 25% compared to toluene .
Q. How can computational modeling predict the compound’s behavior in novel reaction systems?
- Computational workflow :
- Reaction pathway simulation : Use Gaussian or ORCA software for transition-state analysis ( ). For example, calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Solvent effects : COSMO-RS models predict solubility parameters (e.g., logP = 3.2 in hexane), guiding solvent selection for catalytic cycles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
